![molecular formula C12H20N4O7S B027646 S-(N-Methylcarbamoyl)glutathione CAS No. 38126-73-7](/img/structure/B27646.png)
S-(N-Methylcarbamoyl)glutathione
Overview
Description
Synthesis Analysis
S-(N-Methylcarbamoyl)glutathione is synthesized in vivo as a result of exposure to methyl isocyanate. The compound has been isolated from the bile of rats administered methyl isocyanate and characterized through mass spectrometry. This synthesis process underlines the role of glutathione conjugation in detoxifying harmful substances, demonstrating the body's capability to mitigate the effects of toxic exposures by transforming reactive molecules into more stable, excretable forms (Pearson et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using tandem mass spectrometry and liquid chromatography/mass spectrometry (LC/MS), providing insights into its chemical nature and reactive capabilities. The analyses have shown that this compound can donate an N-methylcarbamoyl moiety to cysteine residues, highlighting its potential to modify nucleophilic amino acids through carbamoylation (Pearson et al., 1990).
Chemical Reactions and Properties
This compound displays significant reactivity, particularly in its ability to carbamoylate nucleophilic sites on proteins and peptides. This reactivity underscores its role in the detoxification process and highlights the potential toxicological implications of its formation, as the release of methyl isocyanate from its glutathione conjugate could contribute to various systemic toxicities (Pearson et al., 1990).
Physical Properties Analysis
Although specific details on the physical properties of this compound, such as solubility and melting point, are not directly provided in the available literature, its identification and characterization have been achieved through advanced analytical techniques. These techniques suggest that it possesses physical and chemical properties that facilitate its role in metabolic detoxification processes.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and potential for interacting with biological molecules, are central to understanding its role in metabolism and detoxification. Its capability to undergo reactions with cysteine and potentially other amino acids indicates a complex interplay between detoxification pathways and the maintenance of cellular homeostasis (Pearson et al., 1990).
Scientific Research Applications
Inhibition of Embryonic Growth : S-(N-methylcarbamoyl)glutathione inhibits mouse embryonic growth primarily by hindering yolk sac nutrient uptake, likely due to tissue carbamoylation by methyl isocyanate (Guest & Varma, 1994).
Transport of Methyl Isocyanate : This compound may function as a vehicle for the transport of methyl isocyanate in vivo, contributing to systemic toxicities (Pearson et al., 1990).
Potential Anticancer Agent : S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives are strong inhibitors of glyoxalase I and slow substrates for glyoxalase II, showing potential as tumor-selective anticancer agents (Murthy et al., 1994).
Glutathione Metabolism : Selective modification of glutathione metabolism using enzyme inhibitors and compounds that increase synthesis can enhance chemotherapy and radiation therapy by protecting cells from toxic effects of drugs, foreign compounds, and oxygen (Meister, 1983).
Carbamoylation of Peptides and Proteins : Carbamoylation of peptides and proteins by this compound and S-(N-methylcarbamoyl)cysteine may have toxicological consequences in tissue lesions (Pearson et al., 1991).
Analysis of S-(N-Methylcarbamoyl) Conjugates : LC/TSP-MS is a rapid and convenient method for analyzing S-(N-methylcarbamoyl) conjugates of cysteine and glutathione formed from monomethylcarbamate metabolites of bambuterol (Rashed et al., 1989).
Mechanism of Action
Target of Action
S-(N-Methylcarbamoyl)glutathione is a chemically-reactive glutathione conjugate . It primarily targets glutathione and cysteine in the body . Glutathione is a crucial antioxidant in cells, protecting them from damage by reactive oxygen species. Cysteine is an amino acid that plays a significant role in protein synthesis and metabolic functions .
Mode of Action
The compound has the ability to donate an N-methylcarbamoyl moiety to the free -SH group of cysteine . This interaction results in the formation of S-(N-methylcarbamoyl)cysteine . The reverse reaction, i.e., between the cysteine adduct and free glutathione, also takes place readily .
Biochemical Pathways
The compound is involved in the glutathione metabolic pathway . It is formed as a result of the conjugation of methyl isocyanate with glutathione . This conjugation affords a reactive S-linked product which displays the potential to carbamoylate nucleophilic amino acids .
Pharmacokinetics
It has been isolated from the bile of rats administered methyl isocyanate , suggesting that it may undergo biliary excretion
Result of Action
The various systemic toxicities associated with exposure of animals or humans to methyl isocyanate could be due to the release of the isocyanate from its glutathione conjugate . This suggests that this compound may serve as a vehicle for the transport of methyl isocyanate in vivo .
Action Environment
The action of this compound is influenced by the physiological environment. For instance, the compound reacted readily with cysteine in buffered aqueous media (pH 7.4, 37 degrees C) . .
Biochemical Analysis
Biochemical Properties
S-(N-Methylcarbamoyl)glutathione displays the potential to carbamoylate nucleophilic amino acids . It interacts with cysteine in buffered aqueous media . After 2 hours, 42.5% of the substrate existed in the form of S-(N-methylcarbamoyl)cysteine .
Cellular Effects
The systemic toxicities associated with exposure of animals or humans to methyl isocyanate could be due to the release of the isocyanate from its this compound conjugate . This suggests that this compound may influence cell function by acting as a vehicle for the transport of methyl isocyanate in vivo .
Molecular Mechanism
This compound reacts readily with cysteine, donating an N-methylcarbamoyl moiety to the free -SH group of cysteine . The reverse reaction, i.e., between the cysteine adduct and free glutathione, also takes place readily .
Metabolic Pathways
This compound is involved in the conjugation of methyl isocyanate with glutathione in vivo . This process affords a reactive S-linked product .
Transport and Distribution
This compound may serve as a vehicle for the transport of methyl isocyanate in vivo
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191537 | |
Record name | S-(N-Methylcarbamoyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38126-73-7 | |
Record name | S-(N-Methylcarbamoyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(N-Methylcarbamoyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is S-(N-methylcarbamoyl)glutathione formed in vivo?
A1: SMG is formed through a metabolic pathway involving cytochrome P450 2E1 (CYP2E1) [, ]. This enzyme catalyzes the oxidation of NMF and DMF, leading to the formation of reactive intermediates. These intermediates, proposed to be N-alkyl isocyanates, react with glutathione to yield SMG. Studies using deuterated isotopomers of DMF, as well as specific inhibitors and inducers of CYP2E1, have confirmed the involvement of this enzyme in SMG formation [, ].
Q2: Why is this compound considered a toxic metabolite?
A2: SMG is considered a reactive carbamoylating agent []. This means it can transfer its N-methylcarbamoyl group to nucleophilic sites on proteins and peptides []. This carbamoylation process can disrupt protein structure and function, potentially leading to cellular damage and toxicity.
Q3: What evidence supports the carbamoylating activity of this compound?
A3: In vitro studies have demonstrated that SMG can covalently modify peptides and proteins []. For instance, incubation of SMG with bovine serum albumin (BSA) resulted in the covalent binding of radiolabeled SMG to the protein []. Importantly, this binding was not prevented by blocking the free thiol group on BSA, suggesting SMG can modify other amino acid residues besides cysteine.
Q4: What analytical techniques are used to identify and quantify this compound?
A4: Early identification of SMG relied on techniques like fast atom bombardment mass spectrometry (FAB-MS) [, ]. Further advancements led to the use of liquid chromatography coupled with thermospray mass spectrometry (LC/TSP-MS) for the identification and quantification of SMG and its cysteine analogue, SMC []. These techniques allow for sensitive detection and structural characterization of these metabolites in biological samples.
Q5: How does deuterium substitution in N-methylformamide affect its toxicity and metabolism?
A5: Replacing the formyl hydrogen in NMF with deuterium significantly reduces its hepatotoxicity in mice []. This protective effect is attributed to a large kinetic isotope effect observed during the metabolism of deuterated NMF [, ]. This suggests that the rate-limiting step in NMF bioactivation, likely the formyl oxidation catalyzed by CYP2E1, is significantly slowed down by deuterium substitution, thus decreasing the formation of toxic metabolites like SMG.
Q6: Does depletion of glutathione exacerbate the toxicity of N-methylformamide?
A6: Yes, depleting glutathione levels, either chemically with buthionine sulfoximine (BSO) or through NMF metabolism itself, exacerbates NMF cytotoxicity in isolated mouse hepatocytes []. This observation further supports the role of glutathione conjugation as a detoxification pathway for reactive intermediates formed during NMF metabolism.
Q7: Is there evidence of this compound formation in humans exposed to N,N-dimethylformamide?
A7: While direct evidence from human exposure studies is limited, the metabolic pathways leading to SMG formation are conserved across species, including humans [, ]. In vitro studies using human liver microsomes have shown that DMF is metabolized to HMMF, a precursor to SMG, and that this metabolism is catalyzed by CYP2E1, the same enzyme responsible for SMG formation from NMF [, ]. This suggests that SMG formation is a plausible metabolic pathway for DMF in humans.
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